

Isoproturon-d3: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Isoproturon-d3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Isoproturon-d3**, a deuterated isotopologue of the phenylurea herbicide Isoproturon. This document outlines its chemical properties, its primary application as an internal standard in analytical methodologies, and the biochemical pathway it perturbs. Detailed experimental protocols for its use in quantitative analysis are also provided.

Core Compound Data

Isoproturon-d3 is primarily utilized as an internal standard for the quantitative analysis of Isoproturon in various matrices. Its physical and chemical properties are summarized below.

Parameter	Value	Reference
CAS Number	352438-80-3	[1][2][3][4][5]
Molecular Formula	C12H15D3N2O	
Molecular Weight	209.30 g/mol	

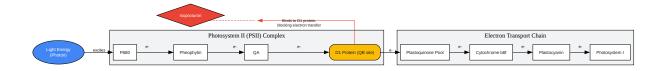
Mechanism of Action: Photosynthesis Inhibition

Isoproturon, and by extension **Isoproturon-d3**, acts as a selective, systemic herbicide by inhibiting photosynthesis. Specifically, it disrupts the electron transport chain in Photosystem II



(PSII) within the chloroplasts of target plants.

The herbicide binds to the D1 protein of the PSII complex, blocking the binding of plastoquinone (PQ). This interruption of the electron flow halts the production of ATP and NADPH, which are essential for CO₂ fixation and, consequently, plant growth. The blockage leads to a buildup of excitation energy, causing oxidative stress and the formation of reactive oxygen species that damage cellular components, leading to chlorosis, necrosis, and eventual plant death.



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Mechanism of Isoproturon's inhibition of the photosynthetic electron transport chain.

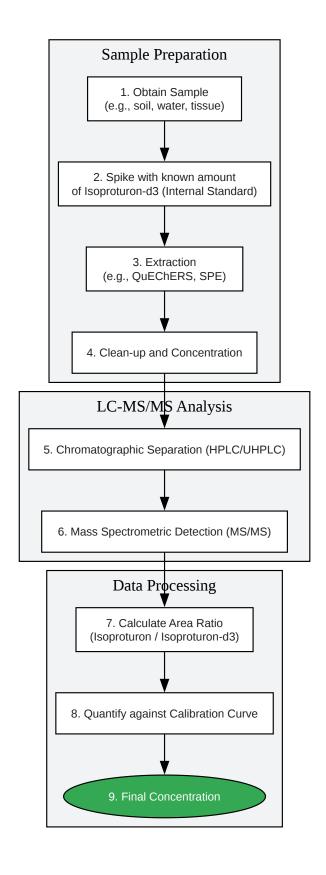
Experimental Protocols

Isoproturon-d3 is an ideal internal standard for the quantification of Isoproturon in complex matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer.

General Workflow for Analysis using an Internal Standard

The use of a deuterated internal standard like **Isoproturon-d3** is a robust method to ensure accuracy and precision in quantitative analysis. It corrects for variability in sample preparation, injection volume, and matrix effects.





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General workflow for quantitative analysis using a deuterated internal standard.



Detailed Methodology: Isoproturon Analysis in Poppy Seeds by HPLC-MS/MS

The following protocol is adapted from a validated method for the analysis of Isoproturon in a complex matrix and can be used as a template. For the most accurate results, **Isoproturon-d3** should be used as the internal standard, added at the beginning of the sample preparation process.

- 1. Sample Preparation and Extraction
- Homogenization: Grind approximately 200 g of the sample (e.g., poppy seeds) using a laboratory mill.
- Spiking: Weigh 12.5 g of the homogenized sample into an extraction vessel. Spike with a known concentration of Isoproturon-d3 standard solution.
- Extraction: Add 20 ml of a methanol:water (1:1, v/v) mixture. Shake the suspension for 1 hour at 300 RPM.
- Centrifugation: Centrifuge the suspension at 6000 RPM for 10 minutes to separate the solid particles.
- Collection: Transfer the supernatant to a volumetric flask. Rinse the solid residue twice with 10 ml of the extraction solvent and combine the supernatants. Adjust the final volume to 50 ml with the extraction solvent.
- 2. Solid Phase Extraction (SPE) Clean-up
- Cartridge: Use a Supelclean LC-18 SPE cartridge (500 mg/3 ml).
- Conditioning: Condition the cartridge by passing 6 ml of methanol, followed by 4 ml of methanol:water (1:1, v/v).
- Loading: Load 4 ml of the crude extract onto the conditioned cartridge.
- Washing: Wash the cartridge with 8 ml of methanol:water (1:1, v/v) to remove interferences.







- Elution: Elute the target analyte (Isoproturon and Isoproturon-d3) with 4 ml of methanol.
- Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 1 ml of methanol for HPLC-MS/MS analysis.
- 3. HPLC-MS/MS Parameters



Parameter	Setting	Reference
HPLC System	Agilent 1200 Series or equivalent	
Column	Lichrospher C18 (25 cm × 4 mm, 5 μm)	
Mobile Phase	Methanol and Water	
Gradient	0-3 min: 70% to 80% Methanol3-10 min: 80% to 100% Methanol10-15 min: 100% Methanol (isocratic)	-
Flow Rate	0.7 ml/min	_
Column Temperature	25°C	_
Injection Volume	20 μΙ	-
Mass Spectrometer	Ion Trap or Triple Quadrupole	_
Ionization Mode	Atmospheric Pressure Chemical Ionization (APCI), Positive	_
Capillary Temperature	170°C	-
Heater Temperature	300°C	-
Spray Voltage	5 kV	-
MS/MS Transitions	Isoproturon: Parent ion 207 m/z → Daughter ions 165 and 72 m/zIsoproturon-d3: Parent ion 210 m/z → (Daughter ions to be determined empirically, expected to be 165 and 72 m/z or shifted by 3 Da)	

4. Quantification



Prepare a calibration curve using standards of unlabeled Isoproturon at various concentrations, each containing the same fixed concentration of the **Isoproturon-d3** internal standard. Plot the ratio of the peak area of Isoproturon to the peak area of **Isoproturon-d3** against the concentration of the Isoproturon standards. The concentration of Isoproturon in the samples can then be determined from this calibration curve.

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